Boc-(D)-Ala-Gly-OH

Description

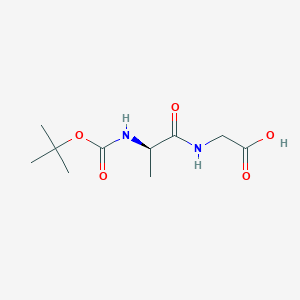

Boc-(D)-Ala-Gly-OH is a protected dipeptide comprising D-alanine and glycine residues, with a tert-butoxycarbonyl (Boc) group serving as the N-terminal protecting group. This compound is widely utilized in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The Boc group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while retaining other functional groups intact .

Properties

Molecular Formula |

C10H18N2O5 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 |

InChI Key |

PBGVVLQMNSPMKN-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C${10}$H${18}$N${2}$O${5}$ (inferred from analogous compounds like Boc-Ala-Gly-Gly-OH, C${12}$H${21}$N${3}$O${6}$ ).

- Stereochemistry : The D-configuration of alanine confers resistance to enzymatic degradation, enhancing metabolic stability in biomedical applications .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO) based on similar Boc-protected peptides .

- Applications : Used in synthesizing peptidomimetics, enzyme substrates, and bioactive peptides requiring chiral specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of Boc-(D)-Ala-Gly-OH and Analogues

*Note: Purity inferred from analogous Boc-protected peptides .

Key Observations:

Protecting Groups :

- Boc (tert-butoxycarbonyl): Acid-labile, ideal for stepwise SPPS using TFA deprotection .

- Fmoc (fluorenylmethyloxycarbonyl): Base-labile, preferred for orthogonal protection strategies .

- Acetyl : Stable under most conditions, used for terminal blocking .

Amino Acid Backbone: D-Ala vs. L-Ala: D-amino acids enhance proteolytic stability, critical in antimicrobial peptides . β-Ala vs. α-Ala: β-Ala (a non-proteinogenic amino acid) introduces conformational flexibility, useful in supramolecular assemblies .

Peptide Length :

Critical Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.